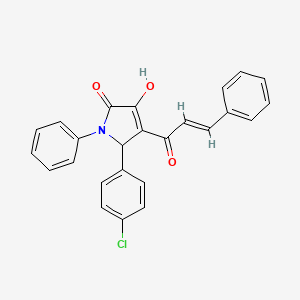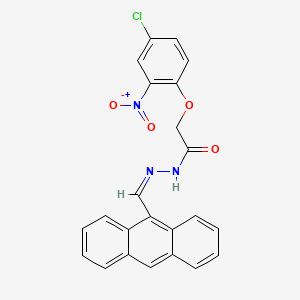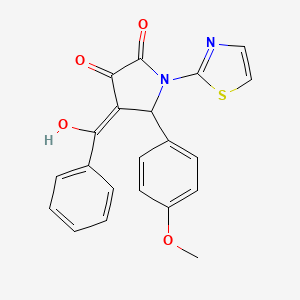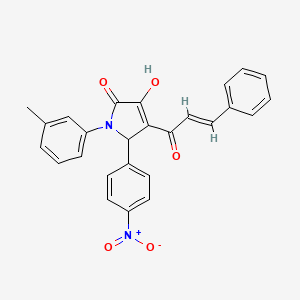
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CCDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCDC belongs to the family of pyrrolone compounds and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound modulates various biological pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell growth, survival, and inflammation, and their modulation by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been shown to inhibit angiogenesis by downregulating VEGF expression. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity, making it a viable compound for in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of this compound analogs with improved efficacy and specificity. Another area of research is the investigation of this compound's potential in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Additionally, the elucidation of this compound's mechanism of action may provide insights into the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with cinnamaldehyde. The final step involves the cyclization of the intermediate to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-4-cinnamoyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-phenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO3/c26-19-14-12-18(13-15-19)23-22(21(28)16-11-17-7-3-1-4-8-17)24(29)25(30)27(23)20-9-5-2-6-10-20/h1-16,23,29H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTJOUWUAUYROC-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![N'-[(4-bromobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5907692.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)
![2-ethyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5907711.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)

acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B5907722.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)
